
(1,1-Dimethylpent-4-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-phenyl-1-hexene is an organic compound belonging to the class of alkenes It features a hexene backbone with a methyl group and a phenyl group attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1-hexene can be achieved through several methods. One common approach involves the alkylation of 5-phenyl-1-pentene with a methylating agent under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of a methyl halide (e.g., methyl iodide) to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenyl-1-hexene may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 5-methyl-5-phenyl-1-hexanol) to carboxylic acids (e.g., 5-methyl-5-phenylhexanoic acid).
Reduction: The primary product of hydrogenation is 5-methyl-5-phenylhexane.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
5-Methyl-5-phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-phenyl-1-hexene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. The phenyl group can stabilize these intermediates through resonance, influencing the reaction pathway and product distribution.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1-hexene: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-1-hexene:
1-Hexene: A simpler alkene without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Methyl-5-phenyl-1-hexene is unique due to the presence of both a methyl and a phenyl group on the same carbon atom. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable compound for studying complex organic reactions and developing new materials.
Propiedades
Número CAS |
40463-12-5 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-methylhex-5-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-5-11-13(2,3)12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
Clave InChI |
FZJLKXGGVSZTAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
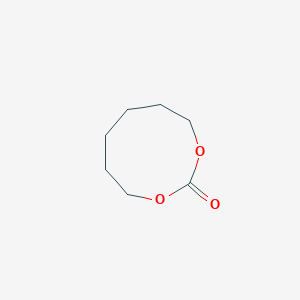
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
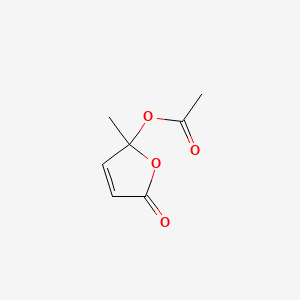

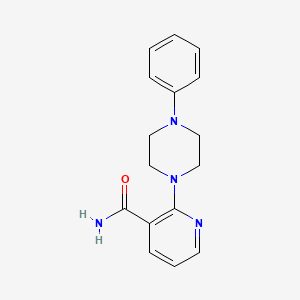
![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
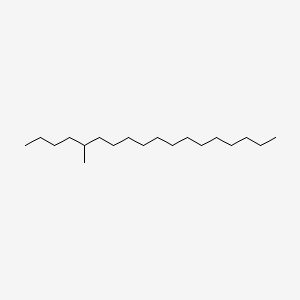
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

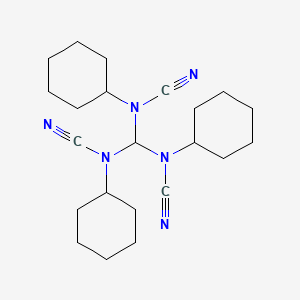
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
